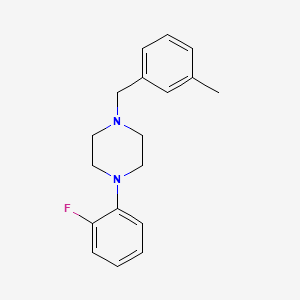
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate is a chemical compound with the molecular formula C19H20N2O3S. It is also known as Moroxydine, which is an antiviral agent used to treat influenza A and B viruses. This compound is a thioester derivative of phenylacetic acid and morpholine. It has been found to have a broad spectrum of antiviral activity against several viruses, including herpes simplex virus, respiratory syncytial virus, and adenovirus.
作用机制
Moroxydine works by inhibiting the synthesis of viral RNA. It binds to the viral polymerase enzyme, which is responsible for the replication of the virus. This prevents the virus from replicating and spreading to other cells in the body. Moroxydine has been found to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Biochemical and Physiological Effects:
Moroxydine has been found to have a broad spectrum of antiviral activity. It has been shown to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
实验室实验的优点和局限性
Moroxydine has several advantages for use in laboratory experiments. It has a broad spectrum of antiviral activity and has been found to be effective against several viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to its use. It may not be effective against all strains of viruses, and it may have some side effects in certain individuals.
未来方向
There are several future directions for research on Moroxydine. One area of research could be the development of new derivatives of Moroxydine that have improved antiviral activity. Another area of research could be the investigation of the mechanism of action of Moroxydine and how it interacts with the viral polymerase enzyme. Additionally, further studies could be conducted to determine the efficacy of Moroxydine in treating other viral infections.
合成方法
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl phenylacetate involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with phenylacetyl chloride to produce the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
科学研究应用
The antiviral activity of Moroxydine has been extensively studied, and it has been found to be effective against a wide range of viruses. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
属性
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(14-15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)19(24)20-10-12-22-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTNZTXNZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)
![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)


![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)
![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)